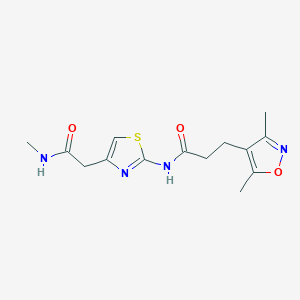

3-(3,5-dimethylisoxazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)propanamide

Description

This compound features a propanamide backbone bridging a 3,5-dimethylisoxazole moiety and a thiazol-2-yl group substituted with a methylamino-oxoethyl chain. Although synthetic details are unavailable in the provided evidence, structural analogs suggest that such compounds are synthesized via coupling reactions (e.g., amide bond formation) or cyclization strategies .

Properties

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S/c1-8-11(9(2)21-18-8)4-5-12(19)17-14-16-10(7-22-14)6-13(20)15-3/h7H,4-6H2,1-3H3,(H,15,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTCGRYSTIXNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=CS2)CC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)propanamide is a hybrid molecule that combines an isoxazole and a thiazole moiety. Its biological activity has garnered interest in various fields, particularly in cancer research and antimicrobial studies. This article reviews the compound's biological activity, synthesizing data from diverse sources, including case studies and research findings.

- Chemical Formula : CHNOS

- Molecular Weight : 304.36 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as a BRD4 inhibitor , targeting the bromodomain and extraterminal (BET) proteins which are implicated in various hematologic cancers.

Key Findings:

- The compound exhibited significant inhibitory effects on BRD4 protein with an IC value of approximately 0.003 μM , indicating high potency compared to other derivatives .

- In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines such as U266, leading to cell cycle arrest in the G0/G1 phase .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains.

Research Insights:

- Preliminary tests showed that derivatives of this compound possess notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 1000 μg/mL depending on the strain .

Data Tables

| Activity Type | Target/Assay | IC | Notes |

|---|---|---|---|

| Anticancer | BRD4 Protein | 0.003 μM | High potency against hematologic cancers |

| Antimicrobial | Various Bacteria | 6.25 - 1000 μg/mL | Effective against multiple strains |

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

-

Study on Cancer Cell Lines :

- A study conducted on U266 cells demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment.

-

Antimicrobial Efficacy Assessment :

- In a comparative study involving multiple antimicrobial agents, the compound showed superior activity against resistant bacterial strains, supporting its use as a lead candidate for developing new antibiotics.

Comparison with Similar Compounds

Methylamino-Oxoethyl Substituents

- The methylamino-oxoethyl chain in the target compound is structurally analogous to metabolites like 5-CA-2-HM-MCBX (), which features a hydroxy-methylbenzoic acid derivative. Such groups enhance metabolic stability by resisting oxidative degradation .

- In contrast, hydroperoxypropan-2-yl substituents (e.g., ) introduce instability due to peroxide bonds, limiting their therapeutic utility .

Isoxazole vs. Benzyloxy/Chlorophenyl Groups

- The 3,5-dimethylisoxazole in the target compound likely increases lipophilicity compared to benzyloxy () or chlorophenyl () substituents. This could enhance membrane permeability but reduce aqueous solubility.

Bioactivity and Pharmacological Implications

- Antimicrobial Activity: Compounds with nitroguanidino substituents (e.g., 15, 16 in ) show moderate antimicrobial activity (e.g., 8–11 mm inhibition zones), suggesting that electron-withdrawing groups enhance bioactivity . The target’s isoxazole and methylamino-oxoethyl groups may similarly modulate activity via electronic effects.

Q & A

Q. Q1. What are the critical steps for synthesizing 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)propanamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential coupling of the isoxazole and thiazole moieties. Key steps include:

- Thioether formation : Reacting a thiol-containing intermediate with a halogenated precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Using carbodiimide-based reagents (e.g., EDCI/HOBt) to link the propanamide chain to the thiazole ring .

- Purification : Recrystallization from ethanol/DMF mixtures (1:1) to remove unreacted starting materials .

Purity is confirmed via HPLC (>95%) and TLC monitoring, with structural validation using ¹H/¹³C NMR and HRMS .

Q. Q2. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups on isoxazole at δ ~2.1–2.3 ppm) and carbonyl signals (amide C=O at δ ~165–170 ppm) .

- IR Spectroscopy : Confirms amide N-H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 362.15) .

Advanced Synthesis & Mechanistic Insights

Q. Q3. How can reaction conditions be optimized to mitigate side reactions during thiazole-amide coupling?

Methodological Answer:

- Temperature control : Maintain 0–5°C during carbodiimide activation to prevent racemization .

- Solvent selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis .

- Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Real-time monitoring : Employ in-situ FTIR to track carbonyl intermediate formation .

Q. Q4. What computational tools are effective for predicting reaction pathways in the compound’s synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for amide bond formation and evaluates steric effects from the 3,5-dimethylisoxazole group .

- Molecular Dynamics (MD) Simulations : Predicts solvent effects on reaction kinetics (e.g., DMF vs. THF) .

- Retrosynthetic Software (e.g., Chematica) : Generates alternative routes to avoid high-energy intermediates .

Biological Activity & Target Interaction

Q. Q5. How should researchers design assays to evaluate the compound’s anticancer activity?

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Target engagement : Perform surface plasmon resonance (SPR) to measure binding affinity to kinases (e.g., EGFR or PI3K) .

- Apoptosis assays : Monitor caspase-3 activation via fluorometric kits .

Q. Q6. What strategies can resolve contradictions between in vitro and in vivo bioactivity data?

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid metabolism .

- Metabolite identification : Use HRMS/MS to detect inactive or toxic derivatives .

- Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

Data Analysis & Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

- Strict synthetic protocols : Standardize reaction times, temperatures, and purification steps .

- Quality control (QC) : Implement HPLC-UV and ¹H NMR batch testing to ensure consistency .

- Statistical analysis : Apply ANOVA to compare bioactivity across batches and identify outliers .

Q. Q8. What methods are recommended for validating the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C .

- Light exposure tests : Use UV-vis spectroscopy to monitor photodegradation .

Advanced Mechanistic & Structural Studies

Q. Q9. How can researchers elucidate the compound’s binding mode with a protein target lacking a crystal structure?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with homology models of the target protein .

- NMR-based ligand titration : Detect chemical shift perturbations in the protein’s ¹H-¹⁵N HSQC spectrum .

- Mutagenesis studies : Validate predicted binding residues (e.g., Ala-scanning) .

Q. Q10. What experimental approaches can reconcile conflicting spectral data (e.g., NMR vs. XRD)?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of methyl groups .

- X-ray crystallography : Compare experimental XRD data with DFT-optimized structures .

- Dynamic NMR : Analyze temperature-dependent spectral changes to identify conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.